3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.266. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the application of 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the synthesis of various heterocyclic compounds. For example, a study by Shikhaliev et al. (2005) explored the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, which is crucial in forming [1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, a class of heterocyclic compounds with potential biological applications (Shikhaliev et al., 2005).
Catalytic Applications in Organic Synthesis
The compound's derivatives have been used in catalysis, particularly in organic synthesis. Rasmussen et al. (2007) reported on the use of catalysts in the formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes, demonstrating the compound's utility in facilitating efficient synthesis reactions (Rasmussen et al., 2007).
Development of New Chemical Entities
This compound has been instrumental in the development of new chemical entities. Martins et al. (2016) explored the synthesis of methylthiotriazolo[1,5-a]pyrimidines, demonstrating the versatility of 1,2,4-triazole derivatives in creating new chemical structures with potential applications in various fields (Martins et al., 2016).
Application in Polymer Chemistry
The derivatives of this compound have also found applications in polymer chemistry. Chi et al. (2018) demonstrated the use of these derivatives in creating hyperbranched poly(phenyltriazolylcarboxylate)s, highlighting their utility in developing novel polymeric materials with specific properties (Chi et al., 2018).
Properties
IUPAC Name |
5-cyclohexyl-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-12-9(11-13(2)10(12)14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUIKPOQLOIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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